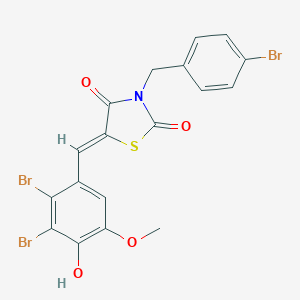
(5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidine-2,4-dione derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Wirkmechanismus
The mechanism of action of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione have been extensively studied. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate various metabolic pathways in cells, which may have implications for the treatment of diabetes and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is its versatility in various lab experiments. It can be easily synthesized and purified, and its effects can be studied in vitro and in vivo. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One of the main areas of interest is its potential use in the development of new drugs for the treatment of various diseases. It may also have potential applications in medical imaging and as a diagnostic tool. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesemethoden
The synthesis of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-bromobenzaldehyde, 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde, and thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been studied for its potential use as a diagnostic tool in medical imaging.
Eigenschaften
Produktname |
(5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C18H12Br3NO4S |
Molekulargewicht |
578.1 g/mol |
IUPAC-Name |
(5Z)-3-[(4-bromophenyl)methyl]-5-[(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12Br3NO4S/c1-26-12-6-10(14(20)15(21)16(12)23)7-13-17(24)22(18(25)27-13)8-9-2-4-11(19)5-3-9/h2-7,23H,8H2,1H3/b13-7- |
InChI-Schlüssel |
JYCMPKMWBRSSKY-QPEQYQDCSA-N |
Isomerische SMILES |
COC1=C(C(=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Br)Br)O |
SMILES |
COC1=C(C(=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Br)Br)O |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethylphenyl)-2-[2-ethoxy-4-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenoxy]acetamide](/img/structure/B302270.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302272.png)
![N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302273.png)
![2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302275.png)
![2-{4-[2-(4-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302276.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302277.png)
![N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide](/img/structure/B302278.png)
![N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B302279.png)
![2-[4-(2-benzoylcarbohydrazonoyl)-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302280.png)
![2-[4-(2-benzoylcarbohydrazonoyl)phenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302281.png)
![2-{4-[2-(5-bromo-2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302282.png)
![N'-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302284.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302290.png)
![N'-{(E)-[4-(2-methylpropoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302292.png)